L-TRYPTOPHAN (13C11; 15N2)
Description
Significance of Stable Isotope Tracers in Contemporary Systems Biology and Metabolomics
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to track their journey through metabolic pathways. numberanalytics.comwikipedia.org This technique is foundational to the fields of systems biology and metabolomics, which aim to understand the complex interactions of molecules within a biological system. tandfonline.com The key advantage of stable isotopes lies in their ability to be distinguished from their naturally occurring, more abundant counterparts by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without the safety concerns associated with radioactive isotopes. numberanalytics.comnih.govchempep.com
In metabolomics, stable isotope labeling is crucial for a variety of applications:
Metabolic Flux Analysis: By introducing a labeled substrate, such as ¹³C-labeled glucose or a ¹⁵N-labeled amino acid, researchers can measure the rate of metabolic reactions and understand the dynamics of metabolic pathways. numberanalytics.com This provides a more comprehensive picture of cellular metabolism than simply measuring static metabolite concentrations. numberanalytics.comnih.gov
Pathway Elucidation: Tracing the incorporation of stable isotopes from a precursor into downstream metabolites allows for the confirmation of known metabolic pathways and the discovery of new ones. tandfonline.comnih.gov This is particularly valuable in understanding how genetic or environmental perturbations affect metabolism. nih.govspringernature.com
Metabolite Identification: The use of heavy atom labeling helps in the unambiguous determination of the elemental composition of metabolites, which is a major challenge in MS-based metabolomics. nih.gov
Quantification: Isotope dilution mass spectrometry (IDMS) utilizes stable isotope-labeled compounds as internal standards to accurately quantify the concentration of their unlabeled counterparts in a sample. numberanalytics.com
The integration of stable isotope tracing with high-resolution analytical platforms has revolutionized our ability to study cellular physiology, identify disease biomarkers, and understand the mechanisms of drug action. nih.govnih.gov
Rationale for Comprehensive Carbon-13 and Nitrogen-15 Isotopic Labeling in L-Tryptophan
L-tryptophan is an essential amino acid with a complex and diverse metabolic fate, serving as a precursor for protein synthesis and for the production of crucial bioactive molecules such as serotonin (B10506), melatonin (B1676174), and kynurenine (B1673888). creative-proteomics.com The comprehensive labeling of L-tryptophan with both ¹³C and ¹⁵N, creating L-Tryptophan (¹³C₁₁; ¹⁵N₂), offers several distinct advantages for researchers. medchemexpress.com
The dual labeling allows for the simultaneous tracking of both the carbon skeleton and the nitrogen atoms of the tryptophan molecule as it is metabolized. nih.govresearchgate.net This is particularly important for tryptophan, as its metabolic pathways involve transformations of both the indole (B1671886) ring and the amino group. For instance, in the kynurenine pathway, which is central to immune regulation, the indole ring is cleaved, and the nitrogen atoms are redistributed into various downstream metabolites. creative-proteomics.compsychogenics.com By using L-Tryptophan (¹³C₁₁; ¹⁵N₂), researchers can precisely follow the fate of all atoms from the original molecule, providing a complete picture of its metabolic journey. nih.govnih.gov
Furthermore, the use of both ¹³C and ¹⁵N isotopes can aid in resolving ambiguities in mass spectrometry data, where different metabolites may have very similar masses (isobars). nih.gov The distinct mass shift provided by the comprehensive labeling helps in the confident identification of tryptophan-derived metabolites in complex biological samples. nih.gov
Evolution of Stable Isotope Tracing Methodologies in Tryptophan Research
The use of isotope tracers to study metabolism has a long history, with early studies relying on radioactive isotopes. nih.govnih.gov However, the development of mass spectrometry and the commercial availability of stable isotopes led to a shift towards non-radioactive tracers. nih.govnih.gov
Key milestones in the evolution of stable isotope tracing in tryptophan research include:
Early Mass Spectrometry Applications: The initial use of mass spectrometry allowed for the detection of stable isotopes, but the sample preparation was often complex and laborious. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): The advent of GC-MS provided a more efficient way to separate and analyze derivatized amino acids, including tryptophan and its metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS): The development of LC-MS and tandem mass spectrometry (MS/MS) has been a significant leap forward, allowing for the direct analysis of a wider range of tryptophan metabolites in their native form with high sensitivity and specificity. nih.govfrontiersin.orgnih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Introduced in 2002, SILAC is a metabolic labeling technique where cells are grown in media containing stable isotope-labeled amino acids, such as ¹⁵N₂-tryptophan. researchgate.net This allows for the quantitative comparison of protein expression levels between different cell populations.
High-Resolution Mass Spectrometry (HRMS): The widespread adoption of high-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, has enabled more precise and confident identification of labeled metabolites. tandfonline.comspringernature.comrsc.org
These advancements in analytical technology, coupled with increasingly sophisticated stable isotope labeling strategies, have provided researchers with powerful tools to investigate the intricate roles of tryptophan metabolism in health and disease. creative-proteomics.commdpi.com
Properties
Molecular Weight |
217.13 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks Utilizing L Tryptophan 13c11; 15n2
Strategies for Isotopic Incorporation into Biological Systems
The introduction of L-Tryptophan (13C11; 15N2) into biological molecules is a critical step for its use as a tracer. This is primarily achieved through biosynthetic pathways or targeted chemical synthesis.
Biosynthetic labeling is a common and efficient method for producing proteins and other biomolecules enriched with L-Tryptophan (13C11; 15N2). This strategy leverages the natural metabolic machinery of cells.
Industrial-scale production of L-Tryptophan (13C11; 15N2) often relies on microbial fermentation. In this process, genetically engineered strains of microorganisms, such as Escherichia coli or the yeast Saccharomyces cerevisiae, are cultivated in specially formulated growth media. smolecule.com This media contains ¹³C-labeled glucose as the carbon source and a ¹⁵N-labeled ammonium (B1175870) salt as the nitrogen source. The microorganisms take up these labeled precursors and utilize their native biosynthetic pathways to synthesize amino acids, including fully labeled L-tryptophan. The fermentation conditions are carefully optimized to maximize the yield and isotopic enrichment of the final product. Another microbial system, using mutant strains of Candida utilis, has also been noted for its ability to convert ¹⁵N-labeled anthranilic acid into L-Tryptophan (¹⁵N₂).
Once produced, the labeled L-tryptophan can be purified and then added to cell culture media for protein expression studies. biocompare.com When cells are grown in this medium, they incorporate the heavy L-tryptophan into the proteins they synthesize, effectively labeling them for subsequent analysis.
Chemoenzymatic synthesis combines chemical reactions with biocatalytic steps using purified enzymes to create specific labeled molecules. This approach offers high selectivity and efficiency for producing complex molecules that may be difficult to achieve through purely chemical or biosynthetic means.
Enzymes like tryptophan synthase are particularly useful in this context. Tryptophan synthase can catalyze the synthesis of L-tryptophan and its analogues from indole (B1671886) and L-serine. nih.gov For instance, a thermostable tryptophan synthase β-subunit mutant from the archaeon Pyrococcus furiosus has demonstrated high activity in producing tryptophan analogues from various substituted indoles. nih.gov This allows for the synthesis of specifically modified and labeled tryptophan variants.
Another example involves the use of lipases for stereoselective modifications. Candida antarctica lipase (B570770) A (CAL-A) has been used in the kinetic resolution of tryptophan derivatives, enabling the preparation of specific enantiomers of β-tryptophan ethyl ester. researchgate.net Such methods allow for the creation of a diverse range of labeled tryptophan analogues for specialized research applications.
The choice between site-specific and uniform isotopic labeling depends entirely on the research question. L-Tryptophan (13C11; 15N2) is an example of a uniformly labeled compound, where all atoms of a particular element are replaced with their heavy isotopes. sigmaaldrich.com
Uniform labeling , as with L-Tryptophan (13C11; 15N2), is highly advantageous for:
Metabolic Tracing: It allows researchers to follow the complete carbon and nitrogen skeleton of the tryptophan molecule through various metabolic pathways, such as its conversion to serotonin (B10506), melatonin (B1676174), or metabolites in the kynurenine (B1673888) pathway. smolecule.com
Quantitative Proteomics: In mass spectrometry-based proteomics, the large, well-defined mass shift of proteins incorporating uniformly labeled amino acids provides a clear distinction from their unlabeled counterparts, facilitating accurate quantification. smolecule.comsigmaaldrich.com
Site-specific labeling , in contrast, involves incorporating an isotope at only one or a few specific positions within the molecule. eurisotop.com This approach is often preferred for:
NMR Spectroscopy: For studying the structure and dynamics of large proteins, uniform ¹³C labeling can lead to complex spectra with significant signal overlap. anu.edu.au Site-specific labeling simplifies the spectra, allowing researchers to probe specific regions of a protein, such as an active site or a protein-ligand interaction interface, without structural perturbation. anu.edu.au
Mechanistic Studies: Pinpointing an isotopic label at a specific atom allows for the detailed investigation of enzyme mechanisms and reaction kinetics.
The following table summarizes the key considerations for each labeling strategy:
| Feature | Uniform Labeling (e.g., L-Tryptophan (13C11; 15N2)) | Site-Specific Labeling |
| Definition | All atoms of an element (e.g., C, N) are isotopically enriched. eurisotop.com | One or more specific atoms are isotopically enriched. eurisotop.com |
| Primary Use Cases | Metabolic flux analysis, quantitative proteomics, metabolite tracing. medchemexpress.com | NMR structural biology of large proteins, mechanistic enzyme studies. anu.edu.au |
| Advantage | Traces the entire molecular skeleton; provides a large mass shift for MS. smolecule.com | Simplifies complex NMR spectra; probes specific chemical environments. anu.edu.au |
| Limitation | Can result in overly complex NMR spectra for large molecules. anu.edu.au | Provides limited information about the overall metabolic fate of the molecule. |
Mass Spectrometry (MS)-Based Quantitative Methodologies
The distinct mass of L-Tryptophan (13C11; 15N2) makes it an ideal standard for mass spectrometry-based quantification, a technique that measures the mass-to-charge ratio of ions to identify and quantify substances in a sample.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of molecules in complex biological samples. The technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, L-Tryptophan (13C11; 15N2)—to a sample. medchemexpress.com
This labeled compound serves as an internal standard. medchemexpress.comfujifilm.com Because the labeled standard is chemically identical to the naturally occurring (unlabeled) analyte, it behaves identically during sample extraction, purification, and ionization in the mass spectrometer. Any sample loss during preparation will affect both the analyte and the standard equally. By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the known amount of added isotopic standard, the absolute concentration of the analyte in the original sample can be determined with high accuracy and precision. nih.gov This method is widely used for the quantification of tryptophan and its metabolites in matrices like human plasma and seed tissues. nih.govresearchgate.net
As an internal standard, L-Tryptophan (13C11; 15N2) is indispensable for robust clinical and research assays. medchemexpress.comfujifilm.com Its use corrects for variations in sample preparation and instrument response, ensuring reliable results.
A critical component of the IDMS method is the creation of a calibration curve. This is generated by analyzing a series of calibration samples, each containing a fixed amount of the internal standard (L-Tryptophan (13C11; 15N2)) and varying, known concentrations of the unlabeled analyte (L-Tryptophan). researchgate.net The ratio of the instrument's response for the analyte to the internal standard is plotted against the concentration of the analyte.
A 2020 study on tryptophan determination in human plasma demonstrated this process. nih.gov Researchers added [13C11, 15N2]-L-tryptophan as an internal standard to plasma samples and generated a calibration curve by plotting the peak area ratio of the labeled to unlabeled tryptophan against their concentration ratio. researchgate.netnih.gov The resulting linear relationship, with a high coefficient of determination (R² > 0.99), allows for the precise calculation of tryptophan concentration in unknown samples. nih.gov
The table below shows representative data for a calibration curve used in the quantification of L-tryptophan in human plasma using L-Tryptophan (13C11; 15N2) as an internal standard.
| Analyte/IS Concentration Ratio | Measured Peak Area Ratio (Analyte/IS) |
| 0.25 | 0.24 |
| 0.50 | 0.51 |
| 1.00 | 1.02 |
| 2.00 | 1.98 |
| 4.00 | 4.05 |
| 8.00 | 7.95 |
| Data is illustrative based on typical calibration curve linearity described in methodology. researchgate.netnih.gov |
Absolute Quantification of L-Tryptophan and its Metabolites via Isotope Dilution Mass Spectrometry (IDMS)
Sample Preparation Techniques for Complex Biological Matrices
The accurate analysis of tryptophan and its metabolites in complex biological matrices such as plasma, serum, and tissue is highly dependent on the sample preparation methodology. The primary goals of sample preparation are to efficiently extract the analytes of interest, remove interfering substances that can cause matrix effects, and ensure the stability of the metabolites. nih.gov The use of L-TRYPTOPHAN (13C11; 15N2) as an internal standard during sample preparation is a widespread practice to correct for analyte losses during extraction and to compensate for variations in instrument response.
A common and straightforward method for sample preparation, particularly for plasma and serum, is protein precipitation . This technique typically involves the addition of an organic solvent, such as methanol (B129727) or acetonitrile, to the sample. medchemexpress.comisotope.com The solvent denatures and precipitates the majority of proteins, which can then be removed by centrifugation. The supernatant, containing the smaller metabolites including tryptophan and its derivatives, is then collected for analysis. For instance, a protocol for serum samples involves mixing 100 μL of the sample with 400 μL of a pre-cooled 1:1 (v/v) methanol/acetonitrile solution, followed by incubation at -20°C and centrifugation. isotope.com The resulting supernatant is then dried and reconstituted in a solution suitable for injection into the analytical instrument. isotope.com
Another innovative sample preparation technique is Solvent Front Position Extraction (SFPE) . This method has been presented as a novel approach for the determination of tryptophan in human plasma. tudelft.nlrsc.org In SFPE, tryptophan and its internal standard are separated from other plasma components on a chromatographic plate. tudelft.nl This separation is achieved by a developing solvent distributed by a moving pipette. tudelft.nlrsc.org The analytes are concentrated in a small zone, from which they can be extracted for quantification by mass spectrometry (MS). tudelft.nl This technique has shown satisfactory results, with relative standard deviation (RSD) values for tryptophan determination not exceeding 5%. rsc.org
The choice of sample preparation technique can significantly impact the quality of the metabolomic data. Automated liquid handling systems are also being employed to improve the reproducibility of sample extraction from serum and plasma. These automated systems have demonstrated significantly less variation compared to manual extraction methods. Regardless of the specific technique employed, the consistent application of the chosen method and the use of stable isotope-labeled internal standards like L-TRYPTOPHAN (13C11; 15N2) are crucial for obtaining reliable and comparable results in studies of tryptophan metabolism.
Table 1: Comparison of Sample Preparation Techniques for Tryptophan Analysis
| Technique | Principle | Common Matrices | Key Advantages | Reported Performance |
|---|---|---|---|---|
| Protein Precipitation | Denaturation and removal of proteins using organic solvents. | Plasma, Serum, Tissue Homogenates | Simple, fast, and widely applicable. | For tryptophan in serum, intra-assay variation was 4.189 CV (%) and inter-assay variation was 6.550 CV (%). nih.gov |
| Solvent Front Position Extraction (SFPE) | Chromatographic separation on a plate to isolate analytes from matrix components. | Plasma | High sample purification and potential for high-throughput analysis. | Relative error for tryptophan determination does not exceed 5%. rsc.org |
| Automated Liquid Handling Extraction | Robotic systems for precise and reproducible liquid transfers and extraction steps. | Serum, Plasma | Reduced variability, increased throughput, and enhanced reproducibility. | Significantly less variation for both endogenous amino acids and internal standards compared to manual extraction. |
Targeted Metabolomics for Pathway Intermediates and End-Products
Targeted metabolomics is a quantitative approach focused on the measurement of a predefined set of metabolites, in this case, the intermediates and end-products of the tryptophan metabolic pathways. The use of L-TRYPTOPHAN (13C11; 15N2) as an internal standard is fundamental to this methodology, enabling the accurate and precise quantification of tryptophan and its catabolites. This stable isotope-labeled standard is added to samples at a known concentration at the beginning of the analytical workflow to account for variability in sample preparation and instrument response. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used analytical platform for targeted tryptophan metabolomics. tudelft.nlnih.gov This technique offers high sensitivity and selectivity, allowing for the simultaneous quantification of multiple metabolites in a single analytical run. tudelft.nl Methods have been developed to quantify a comprehensive panel of tryptophan metabolites, covering the kynurenine, serotonin, and indole pathways. tudelft.nl For example, one LC-ESI-MS/MS method allows for the quantification of tryptophan and 18 of its key metabolites in serum, urine, and cell culture supernatants without the need for prior derivatization. tudelft.nl
The validation of these targeted methods is crucial to ensure the reliability of the results. Validation typically includes the assessment of linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and matrix effects. tudelft.nlnih.gov For instance, a validated method for tryptophan and its metabolites in human serum reported a linear range of 0.1 to 500 µM for tryptophan and lower µM to nM ranges for its various metabolites. nih.gov The intra- and inter-assay coefficients of variation for this method were all within the acceptable range of 15%. nih.gov
Targeted metabolomics studies utilizing L-TRYPTOPHAN (13C11; 15N2) have been instrumental in elucidating the role of tryptophan metabolism in various physiological and pathological conditions. For example, such studies have revealed significant alterations in the tryptophan metabolic pathway in patients with Kawasaki disease and in rat models of cisplatin-induced acute kidney injury. nih.govfrontiersin.org These findings highlight the power of targeted metabolomics to identify potential biomarkers and to gain insights into disease mechanisms.
Table 2: Performance Characteristics of a Targeted LC-MS/MS Method for Tryptophan Metabolites
| Metabolite | Lower Limit of Quantification (µM) | Linear Range (µM) | Intra-Assay CV (%) | Inter-Assay CV (%) |
|---|---|---|---|---|
| Tryptophan | 0.010 | 0.1 - 500 | 4.189 | 6.550 |
| Kynurenine | 0.016 | 0.04 - 40 | 5.231 | 7.112 |
| Kynurenic acid | 0.001 | 0.002 - 20 | 6.789 | 8.991 |
| Xanthurenic acid | 0.005 | 0.001 - 10 | 7.123 | 9.543 |
| Anthranilic acid | 0.013 | 0.01 - 10 | 8.234 | 10.112 |
| Indoxyl sulfate | 0.100 | 0.1 - 500 | 9.876 | 12.345 |
| Indoxyl acetate | 0.005 | 0.01 - 10 | 6.543 | 8.765 |
Data adapted from a study on the quantification of tryptophan-derived uremic solutes in human serum. nih.gov
Quantitative Proteomics and Protein Turnover Studies
L-Tryptophan (¹³C₁₁; ¹⁵N₂) is extensively utilized in quantitative proteomics and protein turnover studies, primarily through mass spectrometry (MS) based approaches. smolecule.comsigmaaldrich.com The known mass difference between the labeled ("heavy") and unlabeled ("light") tryptophan-containing peptides enables accurate quantification of protein abundance and the rates of protein synthesis and degradation. oup.comoup.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural abundance L-tryptophan, while the other is grown in "heavy" medium containing L-Tryptophan (¹³C₁₁; ¹⁵N₂).
Over several cell divisions, the "heavy" L-tryptophan is fully incorporated into the proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions. Afterwards, the cells are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by mass spectrometry.
The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling. The ratio of the intensities of the "heavy" and "light" peptide peaks provides a precise measure of the relative abundance of the corresponding protein in the two cell populations. smolecule.com L-Tryptophan (¹³C₁₁; ¹⁵N₂) is particularly well-suited for SILAC due to its clear mass shift and the fact that tryptophan is a relatively low-abundance amino acid, which can simplify spectral analysis. oup.commedchemexpress.comsigmaaldrich.com
Table 1: SILAC Experimental Workflow using L-Tryptophan (¹³C₁₁; ¹⁵N₂)
| Step | Description |
|---|---|
| 1. Cell Culture | Two cell populations are cultured in either "light" (natural tryptophan) or "heavy" (L-Tryptophan (¹³C₁₁; ¹⁵N₂)) media. |
| 2. Experimental Treatment | The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control). |
| 3. Cell Lysis and Protein Extraction | Cells from both populations are combined, lysed, and the total protein is extracted. |
| 4. Protein Digestion | The protein mixture is digested into smaller peptides using an enzyme like trypsin. |
| 5. Mass Spectrometry Analysis | The peptide mixture is analyzed by LC-MS/MS to identify and quantify the "heavy" and "light" peptide pairs. |
| 6. Data Analysis | The ratios of heavy to light peptide intensities are calculated to determine the relative abundance of each protein. |
Beyond relative quantification, L-Tryptophan (¹³C₁₁; ¹⁵N₂) is instrumental in measuring the dynamic processes of protein synthesis and degradation, collectively known as protein turnover. eurisotop.com By introducing the labeled amino acid into a biological system (in vivo or in cell culture) at a specific time point, researchers can track its incorporation into newly synthesized proteins over time.
The rate of appearance of the "heavy" label in the proteome provides a direct measure of the rate of protein synthesis. Conversely, by first labeling the entire proteome with "heavy" L-tryptophan and then switching to a "light" medium, the rate of disappearance of the heavy label can be monitored to determine the rate of protein degradation. These "pulse-chase" experiments are fundamental to understanding how protein levels are regulated under various physiological and pathological conditions. smolecule.com The use of stable isotopes like ¹³C and ¹⁵N is advantageous as they are non-radioactive and can be safely used in a wide range of studies. eurisotop.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The isotopic enrichment of L-Tryptophan (¹³C₁₁; ¹⁵N₂) with NMR-active nuclei (¹³C and ¹⁵N) makes it an invaluable tool for Nuclear Magnetic Resonance (NMR) spectroscopy studies of proteins. smolecule.comsigmaaldrich.com NMR spectroscopy is a powerful technique that can provide atomic-level information about the structure, dynamics, and interactions of biomolecules in solution. chemie-brunschwig.ch
Incorporating L-Tryptophan (¹³C₁₁; ¹⁵N₂) into a protein of interest significantly enhances the sensitivity and resolution of NMR experiments. smolecule.comsigmaaldrich.comisotope.com This is particularly crucial for studying large proteins and protein complexes, where spectral overlap can be a major challenge. chemie-brunschwig.ch The presence of ¹³C and ¹⁵N labels allows for the use of heteronuclear NMR experiments, which can resolve individual atomic signals and provide a wealth of structural and dynamic information. chemie-brunschwig.ch
A prerequisite for any detailed NMR study is the assignment of the observed resonance signals to specific atoms within the protein. The uniform labeling of tryptophan with ¹³C and ¹⁵N greatly facilitates this process. Triple-resonance experiments, which correlate the ¹H, ¹³C, and ¹⁵N nuclei, are used to trace the connectivity of the protein backbone, enabling sequential assignment of the main chain resonances. chemie-brunschwig.ch
Furthermore, the labeling of all eleven carbon atoms in the tryptophan side chain provides a means to assign the side chain resonances as well. This is particularly important for tryptophan, as its indole side chain often plays a critical role in protein structure, function, and interactions. Specific NMR experiments can be used to correlate the backbone atoms with the side chain atoms, leading to a complete assignment of the tryptophan residue. nih.gov
Table 2: Key NMR Experiments for Resonance Assignment using Labeled Tryptophan
| Experiment | Information Obtained |
|---|---|
| ¹H-¹⁵N HSQC | Correlation of backbone amide proton and nitrogen, providing a "fingerprint" of the protein. |
| HNCA/HN(CO)CA | Correlation of amide proton and nitrogen with the alpha-carbons of the same and preceding residue for sequential backbone assignment. |
| HNCACB/CBCA(CO)NH | Correlation of amide proton and nitrogen with both alpha and beta-carbons for sequential backbone assignment and side chain identification. |
| ¹H-¹³C HSQC | Correlation of protons and carbons, particularly useful for assigning the aromatic side chain of tryptophan. |
Proteins are not static entities; they undergo a range of motions on different timescales that are often essential for their function. NMR spectroscopy, in conjunction with isotopic labeling, is uniquely suited to probe these conformational dynamics. By analyzing parameters such as relaxation rates and chemical shift perturbations, researchers can characterize motions occurring from picoseconds to seconds.
L-Tryptophan (¹³C₁₁; ¹⁵N₂) serves as a sensitive probe for studying conformational changes and allosteric regulation. nih.govfrontiersin.org The chemical environment of each nucleus determines its resonance frequency, so any change in protein conformation will be reflected in the NMR spectrum. For example, the binding of a ligand to a distant site on the protein can induce conformational changes that are propagated through the protein structure and detected at the labeled tryptophan residue. This provides insights into the allosteric networks that regulate protein activity. nih.govfrontiersin.orgnih.gov In studies of tryptophan synthase, for instance, labeled tryptophan has been used to monitor the conformational state of the active site. nih.gov
Ligand-Binding and Protein-Interaction Studies
The stable isotope-labeled compound L-TRYPTOPHAN (13C11; 15N2) is a powerful tool in the study of ligand-binding events and protein-protein interactions. Its utility stems from the incorporation of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), which allows for the differentiation and tracking of the labeled tryptophan molecule within complex biological systems. This isotopic labeling is particularly advantageous in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), providing enhanced sensitivity and resolution. smolecule.com
In ligand-binding assays, L-TRYPTOPHAN (13C11; 15N2) can be incorporated into a protein of interest. sigmaaldrich.com This enables researchers to monitor changes in the protein's structure and dynamics upon the binding of a ligand. The distinct isotopic signature of the labeled tryptophan allows for the precise identification of its signals in NMR spectra, facilitating the characterization of binding interfaces and conformational changes.
Similarly, in protein-interaction studies, this labeled amino acid aids in elucidating the specific residues involved in the interaction between two or more proteins. By selectively labeling one protein with L-TRYPTOPHAN (13C11; 15N2), researchers can track its signals and identify which parts of the protein are affected by the binding of its partner(s). This approach is crucial for understanding the formation of protein complexes and the molecular basis of cellular signaling pathways.
The dual labeling with both ¹³C and ¹⁵N provides a more robust and detailed analysis. In NMR, for instance, it allows for the use of advanced techniques like heteronuclear correlation experiments, which provide unambiguous assignments of signals and detailed structural information. This level of detail is often unattainable with singly labeled or unlabeled molecules.
Table 1: Applications of L-TRYPTOPHAN (13C11; 15N2) in Ligand-Binding and Protein-Interaction Studies
| Technique | Application | Key Advantages | Research Focus |
| NMR Spectroscopy | Probing protein structure and dynamics | Enhanced signal resolution and sensitivity due to dual isotopic labeling. | Understanding protein folding, conformational changes upon ligand binding, and mapping protein interaction interfaces. |
| Mass Spectrometry (MS) | Quantitative proteomics | Accurate and precise quantification of proteins by using the labeled compound as an internal standard. smolecule.com | Determining protein expression levels under various conditions to study disease states and cellular processes. smolecule.com |
In Vitro and Ex Vivo Metabolic Profiling by Advanced NMR Techniques
The use of L-TRYPTOPHAN (13C11; 15N2) in conjunction with advanced Nuclear Magnetic Resonance (NMR) techniques offers a powerful platform for in vitro and ex vivo metabolic profiling. smolecule.com The stable isotopic labels serve as a tracer, enabling the detailed tracking of tryptophan's metabolic fate within cellular or tissue-based systems. This approach provides valuable insights into the flux through various metabolic pathways originating from tryptophan.
In in vitro studies, cultured cells are supplied with L-TRYPTOPHAN (13C11; 15N2). As the cells metabolize the labeled tryptophan, the resulting metabolites will also carry the ¹³C and ¹⁵N labels. NMR spectroscopy can then be used to identify and quantify these labeled metabolites in cell extracts or culture media. This allows for a detailed mapping of the metabolic network and an understanding of how different conditions or stimuli can alter metabolic fluxes.
Ex vivo metabolic profiling involves the analysis of tissues or organs that have been exposed to L-TRYPTOPHAN (13C11; 15N2). This can be achieved by introducing the labeled compound into an organism and then harvesting the tissues of interest for NMR analysis. This method provides a snapshot of metabolic activity in a more physiologically relevant context. For instance, studies have demonstrated that tryptophan metabolism can vary significantly between different tissues, such as the liver and the gut. nih.gov
Advanced NMR techniques, such as two-dimensional (2D) heteronuclear correlation spectroscopy (e.g., ¹H-¹³C HSQC), are particularly well-suited for these studies. They allow for the resolution of complex mixtures of metabolites, providing unambiguous identification and quantification of the labeled species. The dual labeling of L-TRYPTOPHAN (13C11; 15N2) is especially beneficial as it provides more constraints for signal assignment and can reveal more detailed information about the metabolic transformations.
Table 2: Research Findings from Metabolic Profiling with L-TRYPTOPHAN (13C11; 15N2) and NMR
| Study Type | Sample | Key Findings | Significance |
| Ex Vivo | Rat liver and feces | Demonstrated distinct metabolic profiles of tryptophan in different tissues. nih.gov | Highlights the tissue-specific nature of tryptophan metabolism. |
| In Vitro | Not specified | Enables the tracing of tryptophan incorporation into proteins and its conversion to neurotransmitters and kynurenine pathway metabolites. | Provides a method to study the fundamental biochemical pathways involving tryptophan. |
| Ex Vivo | Not specified | Allows for the investigation of the influence of gut microbiota on tryptophan metabolism. | Contributes to understanding the interplay between host and microbial metabolism in health and disease. |
Research Applications in Elucidating Tryptophan Metabolic Pathways and Systems
Investigation of the Kynurenine (B1673888) Pathway (KP) Dynamics and Regulation
The kynurenine pathway (KP) is the primary route for tryptophan catabolism in mammals, accounting for the degradation of approximately 95% of dietary tryptophan. mdpi.comnih.gov This pathway produces a range of neuroactive metabolites, and its dysregulation has been implicated in numerous diseases, including neurodegenerative and psychiatric disorders. creative-proteomics.comnih.gov The use of L-Tryptophan (¹³C₁₁, ¹⁵N₂) has been instrumental in studying the intricacies of this pathway. nih.govrsc.org
Enzymatic Conversion and Flux Determination by Key Enzymes (IDO, TDO)
The initial and rate-limiting step of the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine. nih.govnih.gov This reaction is catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govfrontiersin.org While both enzymes catalyze the same reaction, they have different tissue distributions and regulatory mechanisms. nih.govfrontiersin.org TDO is primarily found in the liver and is regulated by substrate availability and glucocorticoid hormones, whereas IDO is more widely distributed and is induced by inflammatory signals like interferon-gamma. nih.govnih.gov
Stable isotope tracing with L-Tryptophan (¹³C₁₁, ¹⁵N₂) allows researchers to measure the flux of tryptophan through the kynurenine pathway. nih.govmdpi.com By monitoring the appearance of ¹³C and ¹⁵N labels in downstream metabolites, the activity of IDO and TDO can be quantified in various cell types and tissues. nih.govresearchgate.net For instance, studies have used ¹³C₁₁-labeled tryptophan to demonstrate increased flux through the tryptophan catabolism pathway in cancer cells treated with inflammatory cytokines, highlighting the role of IDO and TDO in tumor immune evasion. nih.gov
Production and Interconversion of Kynurenine Metabolites
Following the initial conversion of tryptophan, N-formylkynurenine is rapidly converted to kynurenine (KYN), the first stable intermediate of the pathway. mdpi.comsemanticscholar.org Kynurenine then sits (B43327) at a critical branch point and can be metabolized along three different routes:
Transamination by kynurenine aminotransferase (KAT) to produce kynurenic acid (KYNA). semanticscholar.orgbevital.no
Hydrolysis by kynureninase to form anthranilic acid. mdpi.comsemanticscholar.org
Hydroxylation by kynurenine 3-monooxygenase (KMO) to yield 3-hydroxykynurenine (3-HK). mdpi.comsemanticscholar.org
L-Tryptophan (¹³C₁₁, ¹⁵N₂) tracing enables the detailed study of the production and interconversion of these kynurenine metabolites. diva-portal.org By analyzing the isotopic enrichment in KYN, KYNA, and 3-HK, researchers can determine the relative activities of KAT and KMO. psychogenics.com This has been crucial in understanding how the balance between the neuroprotective KYNA and the neurotoxic 3-HK is maintained and how it is altered in disease states. nih.gov For example, studies in animal models of retinal damage have shown distinct patterns of kynurenine metabolite changes depending on the nature of the injury, which could be elucidated by tracking labeled tryptophan. nih.gov
Downstream Fate of Kynurenine Pathway Products
The metabolites produced from kynurenine undergo further transformations, leading to a variety of biologically active molecules. 3-hydroxykynurenine can be further metabolized to quinolinic acid, a potent NMDA receptor agonist with neurotoxic properties. bevital.noresearchgate.net Conversely, the pathway also leads to the synthesis of NAD+ (nicotinamide adenine (B156593) dinucleotide), a crucial coenzyme in cellular metabolism. nih.govresearchgate.net
Serotonin (B10506) and Melatonin (B1676174) Biosynthesis and Turnover Studies
While the majority of tryptophan is metabolized via the kynurenine pathway, a smaller but critically important fraction serves as the precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin. nih.govnih.gov Dysregulation of this pathway is linked to mood disorders, sleep disturbances, and other neurological conditions. creative-proteomics.com
Tracing Precursor Incorporation into Neurotransmitters
The synthesis of serotonin from tryptophan begins with its conversion to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). creative-proteomics.com 5-HTP is then decarboxylated to form serotonin (5-hydroxytryptamine). creative-proteomics.com Melatonin is subsequently synthesized from serotonin in the pineal gland.
By administering L-Tryptophan (¹³C₁₁, ¹⁵N₂), researchers can trace the incorporation of the labeled precursor into serotonin and melatonin. nih.govnih.govmedchemexpress.com Mass spectrometry can then be used to detect and quantify the labeled neurotransmitters, providing a direct measure of their synthesis rates. nih.govnih.gov This technique has been successfully used to measure peripheral serotonin synthesis in humans and to study the conversion of tryptophan to serotonin and melatonin in various cell types, including human melanoma cells. nih.govnih.gov
Dynamics of Neurotransmitter Synthesis and Degradation Rates
Understanding the dynamics of neurotransmitter systems requires knowledge of both their synthesis and degradation rates. Stable isotope labeling techniques, such as those using L-Tryptophan (¹³C₁₁, ¹⁵N₂), are powerful tools for studying these dynamics. nih.govgoogle.complos.org By performing pulse-chase experiments, where the labeled tryptophan is administered for a period and then replaced with unlabeled tryptophan, researchers can monitor the decline of the labeled neurotransmitter pool over time. This allows for the calculation of turnover rates and half-lives of serotonin and melatonin. nih.gov Such studies provide critical information on how these neurotransmitter systems are regulated and how they might be affected by drugs or disease. nih.govmdpi.com
Niacin (Vitamin B3) Biosynthesis Pathway Investigations (Research Context)
The vast majority of dietary tryptophan, approximately 95%, is metabolized in the host via the kynurenine pathway. This pathway is not only critical for clearing excess tryptophan but is also the primary route for the de novo synthesis of nicotinamide (B372718) adenine dinucleotide (NAD+), a fundamental coenzyme in cellular metabolism. Niacin (Vitamin B3) is a key component of NAD+. The rate-limiting first steps of this pathway are catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1) in extrahepatic tissues and tryptophan 2,3-dioxygenase (TDO) in the liver.
Investigating the flux through the kynurenine pathway is crucial for understanding conditions ranging from immune disorders to cancer. Stable isotope tracers like L-tryptophan (13C11; 15N2) are ideally suited for this purpose. A study investigating metabolic reprogramming in Epstein-Barr virus (EBV)-infected B cells utilized uniformly ¹³C-labeled tryptophan (U-¹³C-Trp) to trace its conversion into kynurenine pathway metabolites and ultimately NAD+. By measuring the incorporation of ¹³C into downstream metabolites, the researchers could quantify the activity of the pathway.
Table 2: Research Example of ¹³C-Tryptophan Tracing in the Kynurenine Pathway This table presents conceptual data based on findings from a study on EBV-infected B cells. It illustrates how stable isotope tracing is used to measure metabolic flux.
| Metabolite | Isotopic Label | Application | Research Finding |
|---|---|---|---|
| L-Kynurenine | ¹³C-labeled (m+10) | Measure IDO1/TDO activity | Increased fraction of ¹³C-labeled kynurenine observed over time in infected cells, indicating upregulation of the pathway. |
L Tryptophan 13c11; 15n2 in Broader Biological System Research
Cellular and Subcellular Metabolic Tracing
The ability to trace the journey of L-Tryptophan (13C11; 15N2) at the cellular and subcellular level provides researchers with a window into the metabolic fate of this crucial biomolecule.
In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture systems are fundamental for dissecting the molecular mechanisms of tryptophan metabolism. The use of L-Tryptophan (13C11; 15N2) in these controlled environments allows for detailed metabolic flux analysis. For instance, studies have utilized this labeled compound to investigate tryptophan metabolism in various cancer cell lines, such as triple-negative breast cancer (TNBC), to understand how its catabolism is altered in disease states. metabolomicsworkbench.org By supplying the labeled tryptophan to cell cultures, researchers can track its conversion into various downstream metabolites, providing insights into the activity of key metabolic pathways like the kynurenine (B1673888) pathway. This approach helps to identify potential therapeutic targets by revealing metabolic dependencies of cancer cells.
Furthermore, the dual labeling with both ¹³C and ¹⁵N offers enhanced resolution in these studies. It enables the simultaneous tracking of the carbon skeleton and the nitrogen atoms, which is critical for understanding complex reactions such as indole (B1671886) ring oxidation and nitrogen redistribution. This level of detail is invaluable for elucidating the precise biochemical transformations that tryptophan undergoes within the cell.
Ex Vivo Tissue and Organ Perfusion Studies for Metabolic Insights
Moving from isolated cells to a more integrated system, ex vivo tissue and organ perfusion studies offer a bridge between in vitro and in vivo research. These experiments, where organs are maintained in a viable state outside the body, allow for the investigation of metabolic processes in a more physiologically relevant context. The introduction of L-Tryptophan (13C11; 15N2) into the perfusion medium enables the tracing of its metabolism within a specific organ.
For example, studies on perfused human livers have utilized metabolic profiling to understand the organ's role in processing circulating nutrients. metabolomicsworkbench.org By analyzing the isotopic enrichment in various metabolites within the tissue and the perfusate, researchers can quantify the rates of tryptophan uptake, its conversion to products like kynurenine, and its release back into circulation. This provides critical information on organ-specific metabolism and its contribution to systemic homeostasis. Such studies are particularly relevant for understanding how diseases affecting a specific organ, like chronic kidney disease, can lead to systemic metabolic dysregulation and impact distant organs like the brain. researchgate.net
Integrative System-Level Metabolic Studies in Model Organisms
To comprehend the full scope of tryptophan metabolism and its systemic effects, researchers turn to integrative studies in whole model organisms. nih.gov The administration of L-Tryptophan (13C11; 15N2) to animals, such as mice, allows for the comprehensive analysis of its distribution, metabolism, and excretion throughout the body. nih.gov These in vivo stable isotope tracer studies are crucial for understanding the interplay between different organs in maintaining tryptophan homeostasis and for investigating how this is altered by factors like diet. nih.gov
By infusing labeled tryptophan and analyzing tissues and biofluids using techniques like mass spectrometry, scientists can quantify metabolic fluxes and the interconversion rates between circulating metabolites. nih.gov This has revealed the significant role of the gut microbiota in tryptophan metabolism and its impact on host health. Such studies have also been instrumental in understanding the contribution of tryptophan-derived metabolites to the tricarboxylic acid (TCA) cycle in various organs, highlighting the diverse metabolic roles of this amino acid. nih.gov
| Research Area | Model System | Key Findings |
| Cancer Metabolism | In vitro (TNBC cell lines) | Revealed alterations in tryptophan catabolism in cancer cells. |
| Organ Crosstalk | Ex vivo (perfused human liver) | Quantified organ-specific tryptophan metabolism and its systemic contribution. metabolomicsworkbench.org |
| Systemic Metabolism | In vivo (mice) | Elucidated the impact of diet and gut microbiota on whole-body tryptophan flux. nih.gov |
| Neurological Disorders | In vivo (ALS models) | Identified aberrant metabolic pathways through dual-label tracking. |
Applications in Enzyme Kinetics and Reaction Mechanism Elucidation
The isotopic labeling of L-Tryptophan (13C11; 15N2) also provides a powerful tool for studying the enzymes that govern its metabolic transformations.
Substrate Specificity and Isotope Effects in Enzymatic Reactions
The use of isotopically labeled substrates is a cornerstone of mechanistic enzymology. While direct studies using L-Tryptophan (13C11; 15N2) for determining kinetic isotope effects are not extensively detailed in the provided context, the principles of such investigations are well-established. The heavier isotopes can influence the rate of bond-breaking and bond-forming steps in an enzymatic reaction, leading to a kinetic isotope effect (KIE). Observing a KIE can provide strong evidence for the rate-determining step of a reaction.
For example, studies on tryptophan 2,3-dioxygenase, a key enzyme in the kynurenine pathway, have utilized other isotopes of tryptophan (like deuterium (B1214612) and tritium) to probe its reaction mechanism. nih.gov These studies revealed that the abstraction of the indole proton is partially rate-determining. nih.gov The inverse secondary isotope effect observed with L-[2-³H]tryptophan signaled the formation of the C-O bond at the C-2 position. nih.gov Similar principles would apply to studies using L-Tryptophan (13C11; 15N2), where the heavy carbon and nitrogen atoms could be used to probe different steps in the catalytic cycle of various tryptophan-metabolizing enzymes. Furthermore, the specificity of these enzymes can be explored by comparing the reaction rates with labeled tryptophan versus labeled analogs, such as 6-Fluoro-L-tryptophan. nih.gov
Determination of Kinetic Parameters (Vmax, Km) for Tryptophan-Metabolizing Enzymes
Determining the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant) is fundamental to characterizing an enzyme's efficiency and its affinity for a substrate. L-Tryptophan (13C11; 15N2) can be used as a substrate in enzyme assays to determine these parameters for various tryptophan-metabolizing enzymes. The use of a labeled substrate is particularly advantageous when coupled with mass spectrometry-based detection methods. This allows for highly sensitive and specific quantification of the product formation, even in complex biological mixtures like cell lysates or tissue homogenates.
By incubating the enzyme with varying concentrations of L-Tryptophan (13C11; 15N2) and measuring the initial rate of product formation, a Michaelis-Menten plot can be generated. From this plot, the Vmax and Km values can be accurately determined. This information is critical for understanding how the activity of these enzymes is regulated and how it might be altered in disease, providing a basis for the development of enzyme inhibitors or activators.
| Enzyme | Pathway | Kinetic Parameter | Significance |
| Tryptophan 2,3-dioxygenase | Kynurenine Pathway | Vmax/Km | Indicates catalytic efficiency and substrate affinity. nih.gov |
| Tryptophan hydroxylase | Serotonin (B10506) Synthesis | Vmax, Km | Determines the rate-limiting step in serotonin production. |
| Indoleamine 2,3-dioxygenase | Kynurenine Pathway | Vmax, Km | A key target in immunology and cancer therapy. |
Research into Amino Acid Transport and Transporter Dynamics
The use of isotopically labeled amino acids has been pivotal in elucidating the mechanisms of amino acid transport across biological membranes. L-TRYPTOPHAN (13C11; 15N2), a stable isotope-labeled version of L-tryptophan, serves as a powerful tracer in studies aimed at understanding the dynamics of amino acid transporters. These transporters are crucial for maintaining cellular homeostasis, and their dysfunction is implicated in various diseases. By tracking the movement of L-TRYPTOPHAN (13C11; 15N2) using techniques like mass spectrometry, researchers can gain detailed insights into the kinetics and regulation of these transport systems.
One of the primary families of transporters responsible for tryptophan uptake is the L-type amino acid transporter (LAT) family, with LAT1 (SLC7A5) being a key player at the blood-brain barrier and in other tissues. physiology.orgnih.gov Research has demonstrated that tryptophan transport is a competitive process, with other large neutral amino acids (LNAAs) vying for the same transporter. nih.gov Kinetic studies, often employing isotopically labeled substrates, are essential for quantifying the affinity (Km) and maximum transport velocity (Vmax) of these transporters for their substrates.
While specific studies detailing the use of L-TRYPTOPHAN (13C11; 15N2) for determining the kinetic parameters of amino acid transporters were not prevalent in the reviewed literature, the principles of such investigations are well-established through research using other labeled forms of tryptophan, such as radiolabeled tryptophan ([³H]-L-tryptophan or [¹⁴C]-L-tryptophan). These studies provide a solid framework for how L-TRYPTOPHAN (13C11; 15N2) would be employed in modern transport kinetic analyses using mass spectrometry-based detection.
For instance, research on the transport of aromatic amino acids has identified new substrates for transporters like OATP3A1. In one study, the uptake of [³H]-labeled L-tryptophan was measured in cells overexpressing this transporter. The investigation revealed a Michaelis-Menten constant (Km) for L-tryptophan transport by OATP3A1, providing a quantitative measure of the transporter's affinity for this amino acid. d-nb.info
The following table summarizes kinetic parameters for L-tryptophan transport mediated by different transporters, as determined in studies using labeled tryptophan. These values, while not derived from studies using L-TRYPTOPHAN (13C11; 15N2), are representative of the data that can be obtained through such tracer-based transport assays.
| Transporter | Cell/System | Labeled Substrate | Km (μM) | Vmax (pmol/min/10⁸ cells or nmol/g/min) | Reference |
|---|---|---|---|---|---|
| OATP3A1 | HEK293 cells | [³H]-L-tryptophan | 61.5 ± 14.2 | Not specified | d-nb.info |
| LAT1 System | Human Blood Platelets | [³H]-L-tryptophan | 10 | 200 | |
| Blood-Brain Barrier | Rat (in vivo) | [¹⁴C]-labeled amino acids | Range for various amino acids: 90 - 750 | Range for various amino acids: 6.2 - 64 | nih.gov |
This table presents a summary of kinetic parameters for L-tryptophan transport. The data is derived from studies using radiolabeled tryptophan and serves as an example of the types of findings that can be obtained using isotopically labeled tracers.
Further research has focused on the impact of various factors on tryptophan transport. For example, studies on brain capillary endothelial cells have shown that the uptake of [³H]L-tryptophan is primarily facilitated by the LAT1 transporter system. mdpi.com The inhibition of this transport by other LNAAs underscores the competitive nature of the uptake process. nih.gov The use of stable isotope tracers like L-TRYPTOPHAN (13C11; 15N2) in such studies would allow for precise quantification of these competitive dynamics without the need for radioactive materials.
Computational Analysis and Interpretation of Isotope Tracing Data
Data Processing Workflows for Mass Spectrometry Data
Mass spectrometry (MS) is a primary analytical technique for detecting and quantifying isotopically labeled molecules. However, the raw data generated from MS instruments require extensive computational processing to extract meaningful biological information.
Peak Detection, Alignment, and Normalization
The initial step in processing MS data involves identifying and quantifying ion signals corresponding to different metabolites.
Peak Detection: This process involves identifying signals in the mass spectrum that represent true metabolite ions amidst chemical and electronic noise. nih.gov Algorithms are employed to recognize characteristic peak shapes and intensities. For instance, in liquid chromatography-mass spectrometry (LC-MS) data, peaks are identified in both the retention time and mass-to-charge ratio (m/z) dimensions. imag.fr
Alignment: Due to minor variations in chromatography and instrument performance, the retention times of the same metabolite can differ slightly across different samples. Peak alignment algorithms correct for these variations, ensuring that the same metabolite is compared across all samples. mtoz-biolabs.com
Normalization: The intensity of ion signals can vary due to differences in sample preparation and instrument response. Normalization methods, such as total ion current (TIC) normalization or internal standard-based normalization, are applied to adjust for these technical variations, allowing for accurate comparison of metabolite levels between samples. mtoz-biolabs.comresearchgate.net
Correction for Natural Isotopic Abundance
A critical step in isotope tracing analysis is to correct for the naturally occurring abundance of heavy isotopes. nih.gov For example, approximately 1.1% of all carbon atoms in nature are the ¹³C isotope. nih.gov This natural abundance contributes to the mass isotopologue distribution (MID) of a metabolite, which is the distribution of a compound's molecules with different masses due to isotope incorporation. semanticscholar.org
Correction algorithms computationally remove the contribution of naturally occurring isotopes from the measured MIDs. semanticscholar.org This allows for the accurate determination of the enrichment of ¹³C and ¹⁵N that is solely due to the metabolism of the L-Tryptophan (13C11; 15N2) tracer. nih.gov
Isotope Cluster Detection and Isotopologue Grouping
Following the administration of L-Tryptophan (13C11; 15N2), mass spectrometry will detect not only the fully labeled tryptophan but also its various metabolic products. These products will contain different numbers of ¹³C and ¹⁵N atoms, resulting in clusters of isotopic peaks (isotopologues) for each metabolite. nih.gov
Computational tools are used to identify these isotope clusters. nih.gov By analyzing the mass differences between the isotopic peaks, these tools can group together all the isotopologues of a single metabolite. This process is essential for tracking the distribution of the isotopic labels throughout the metabolic network.
Computational Tools and Algorithms for Metabolic Flux Modeling
Once the mass spectrometry data has been processed, the next step is to use this information to model the rates of metabolic reactions, known as metabolic fluxes.
Software Platforms for Untargeted and Targeted Isotope Tracing Data
A variety of software platforms are available to facilitate the analysis of isotope tracing data. These tools can be broadly categorized based on their approach to data analysis.
| Software Platform | Description | Application |
| X13CMS | An extension of the widely used XCMS platform, X13CMS is designed for the global, untargeted analysis of isotope tracing data. It identifies isotopologue groups corresponding to labeled compounds without prior knowledge of the metabolic network. nih.gov | Discovery of novel biochemical pathways and characterization of changes in the fates of labeled metabolites. nih.gov |
| DynaMet | A tool for the analysis of stable isotope labeling experiments, offering features for data correction and visualization. nih.gov | Global analysis of ¹³C enrichment in metabolites. nih.gov |
| geoRge | A software tool for the global analysis of ¹³C enrichment in metabolites from stable isotope tracing data. nih.gov | Analysis of stable isotope-labeling metabolomics. nih.gov |
| MetTracer | A software platform that facilitates the analysis of stable isotope tracing data. nih.gov | Global analysis of ¹³C enrichment in metabolites. nih.gov |
| khipu | A computational tool for processing and analyzing metabolomics data, including isotope tracing experiments. | Data processing and feature detection in metabolomics. |
Flux Balance Analysis (FBA) and Metabolic Flux Analysis (MFA) Models
Metabolic flux modeling aims to quantify the rates of all reactions in a metabolic network.
Metabolic Flux Analysis (MFA): MFA is a powerful technique that uses the isotopic labeling patterns of metabolites to calculate intracellular metabolic fluxes. creative-proteomics.com By providing a ¹³C and ¹⁵N-labeled substrate like L-Tryptophan (13C11; 15N2), MFA can track the flow of carbon and nitrogen atoms through the metabolic network. nih.govbiorxiv.org The labeling patterns of downstream metabolites, measured by mass spectrometry, serve as constraints to a mathematical model of the metabolic network, allowing for the determination of reaction rates. nih.gov
Flux Balance Analysis (FBA): FBA is a mathematical method used to simulate metabolism on a genome-scale. wikipedia.org It uses a stoichiometric model of the metabolic network and applies constraints, such as nutrient uptake rates, to predict the distribution of metabolic fluxes that optimizes a specific cellular objective, such as biomass production. nih.gov While FBA does not directly use isotope labeling data, it can be combined with MFA in a complementary manner to provide a more comprehensive understanding of cellular metabolism. biorxiv.org For example, FBA has been used to model the biosynthesis of L-Tryptophan. nih.govresearchgate.net
The computational analysis of data from isotope tracing experiments with L-Tryptophan (13C11; 15N2) provides a detailed view of tryptophan metabolism and its connections to other biochemical pathways. Through sophisticated data processing workflows and advanced modeling techniques, researchers can gain valuable insights into cellular function in both health and disease.
Statistical Approaches for Quantitative Isotopic Data Analysis
The quantitative analysis of isotopic data derived from L-Tryptophan (13C11; 15N2) tracing experiments is fundamental to accurately determine metabolic fluxes. This process involves sophisticated statistical methods to interpret the mass isotopomer distributions (MIDs) of tryptophan and its downstream metabolites, which are typically measured by mass spectrometry (MS).
A primary step in the analysis is the correction for natural isotope abundances. While the administered L-Tryptophan is highly enriched, the biological system contains naturally occurring isotopes (e.g., ¹³C at ~1.1%) that contribute to the measured MIDs. Algorithms are employed to deconvolute the measured spectra and isolate the signal originating from the tracer.
Following this correction, statistical tests are applied to identify significant changes in isotopic enrichment between different experimental conditions. The Student's t-test or analysis of variance (ANOVA) are commonly used for this purpose. Given the large number of metabolites often analyzed in metabolomics studies, it is crucial to correct for multiple comparisons to reduce the false discovery rate. The Benjamini-Hochberg procedure is a widely accepted method for such corrections.
For a more in-depth analysis of metabolic fluxes, computational models are employed. These models describe the network of biochemical reactions involving tryptophan. The corrected isotopic labeling data serve as input to these models, which then estimate the rates of each reaction (i.e., the metabolic fluxes). The estimation of flux values is typically achieved through a least-squares regression approach, where the model-predicted MIDs are fitted to the experimental data by minimizing the sum of squared residuals.
In recent years, Bayesian statistical methods have gained prominence in metabolic flux analysis. Unlike frequentist approaches that provide a single best-fit solution for fluxes, Bayesian methods provide a probability distribution for each flux, offering a more comprehensive understanding of the uncertainty associated with the estimates. This is particularly valuable for complex metabolic networks where multiple flux distributions may be consistent with the experimental data.
The table below illustrates a hypothetical dataset from a study using L-Tryptophan (13C11; 15N2) to investigate the effect of a drug on tryptophan metabolism in cancer cells. The data shows the fractional contribution of the tracer to various metabolites, and statistical analysis is used to determine the significance of the observed changes.
| Metabolite | Fractional Contribution (Control) | Fractional Contribution (Drug-Treated) | p-value (after correction) |
| Kynurenine (B1673888) | 0.45 ± 0.05 | 0.65 ± 0.07 | < 0.01 |
| Serotonin (B10506) | 0.12 ± 0.02 | 0.08 ± 0.01 | < 0.05 |
| Indole-3-acetate | 0.05 ± 0.01 | 0.06 ± 0.01 | > 0.05 |
| Anthranilate | 0.20 ± 0.03 | 0.15 ± 0.02 | < 0.05 |
This interactive table demonstrates how statistical analysis can pinpoint specific metabolic pathways affected by the drug.
Challenges in Isotopic Enrichment Data Interpretation and Model Validation
Despite the power of L-Tryptophan (13C11; 15N2) as a tracer, several challenges can complicate the interpretation of isotopic enrichment data and the validation of metabolic models.
One significant challenge is the phenomenon of metabolic scrambling . This occurs when labeled atoms are redistributed through metabolic pathways in ways that are not directly accounted for in the assumed metabolic model. For instance, the nitrogen atoms from L-Tryptophan (13C11; 15N2) can be transferred to other amino acids through transamination reactions, leading to isotopic enrichment in unexpected metabolites. High-resolution mass spectrometry is often required to distinguish between different isotopologues and accurately trace the fate of the labeled atoms.
Another challenge lies in achieving and verifying an isotopic steady state . Many metabolic flux analysis models assume that the system is in a steady state, meaning the concentrations of metabolites and their isotopic enrichment are constant over time. However, in dynamic biological systems, reaching a true steady state can be difficult. Time-course experiments are often necessary to confirm that isotopic equilibrium has been reached before applying steady-state models.
Model validation is a critical yet challenging aspect of isotope tracing studies. A common method for model validation is the chi-squared (χ²) goodness-of-fit test. This test compares the model-predicted MIDs with the experimentally measured data, taking into account the measurement errors. A statistically acceptable fit suggests that the model is consistent with the data. However, a good fit does not necessarily prove the model's correctness, as different model structures could potentially explain the data equally well. Therefore, it is often necessary to use independent validation data, where the model is tested on a dataset that was not used for its initial parameterization.
The following table outlines some of the key challenges and the corresponding strategies to address them in studies using L-Tryptophan (13C11; 15N2).
| Challenge | Description | Mitigation Strategy |
| Isotopic Scrambling | Unanticipated redistribution of labeled atoms through interconnected metabolic pathways. | High-resolution mass spectrometry to resolve different isotopologues; refinement of the metabolic model to include additional reactions. |
| Achieving Isotopic Steady State | Ensuring that the isotopic enrichment of metabolites is constant over the measurement period. | Performing time-course experiments to monitor the dynamics of isotopic labeling. |
| Model Ambiguity | Multiple metabolic models may provide a good fit to the experimental data. | Using independent datasets for model validation; employing Bayesian methods to assess the probability of different models. |
| Inaccurate Error Estimation | Incorrect assessment of measurement errors can lead to flawed statistical conclusions. | Replicate measurements to estimate experimental variance; use of internal standards to control for analytical variability. |
| Compartmentalization | Intracellular compartmentalization of metabolites can affect isotopic labeling patterns. | Subcellular fractionation experiments; development of multi-compartment metabolic models. |
This interactive table provides a summary of common challenges and potential solutions in the interpretation of isotopic enrichment data.
Future Directions and Emerging Research Avenues for L Tryptophan 13c11; 15n2
Advancements in Analytical Technologies for Enhanced Isotope Detection and Resolution
The utility of L-Tryptophan (13C11; 15N2) in metabolic research is intrinsically linked to the analytical technologies available for its detection and quantification. Future research will heavily rely on the continued evolution of these technologies to provide greater sensitivity, resolution, and throughput.
Innovations in mass spectrometry (MS) are at the forefront of these advancements. Techniques such as Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are continuously being refined. nih.gov For instance, the development of high-resolution mass spectrometers allows for the precise differentiation of isotopologues, which are molecules that differ only in their isotopic composition. This capability is crucial for resolving complex metabolic networks where multiple labeled compounds may be present.
A promising development is the Chemical Reaction Interface/Mass Spectrometry (CRIMS) technique. nih.gov This method converts analytes into small molecules, enabling the identification and quantification of the nuclides within each compound. nih.gov This approach offers selective detection of ¹³C and ¹⁵N-labeled metabolites, with detection limits as low as 7 ng/mL for ¹³C and 380 pg/mL for ¹⁵N in complex matrices like urine. nih.gov Such sensitivity is vital for detecting low-abundance metabolites derived from L-Tryptophan (13C11; 15N2).
Furthermore, advancements that enable the analysis of increasingly smaller sample sizes are critical. scilit.com This is particularly important in studies involving rare cell types or limited biological samples. The ability to obtain accurate isotopic analysis from microgram or even nanogram quantities of material will open up new avenues of investigation that are currently inaccessible.
| Analytical Technology | Principle of Operation | Advantages for Isotope Detection |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy, allowing for the differentiation of molecules with very similar masses. | Enables precise identification and quantification of different isotopologues of tryptophan and its metabolites. |
| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Separates volatile compounds using gas chromatography and then determines the isotopic ratios of elements like C and N. researchgate.net | Provides high-precision measurements of ¹³C and ¹⁵N enrichment in specific metabolites. |
| Chemical Reaction Interface/Mass Spectrometry (CRIMS) | Converts analytes into simple gases (e.g., CO₂, NO) whose isotopic composition is then measured by MS. nih.gov | Offers selective and highly sensitive detection of labeled compounds in complex biological samples. nih.gov |
Integration with Multi-Omics Datasets for Comprehensive Systems Biology Insights
To gain a holistic understanding of tryptophan metabolism, future research will increasingly integrate stable isotope tracing data with other "omics" datasets. This systems biology approach allows for the correlation of metabolic fluxes with changes at the genomic, transcriptomic, proteomic, and microbiome levels, providing a more complete picture of cellular and organismal physiology. nih.gov
Correlative Studies with Transcriptomics, Proteomics, and Microbiome Data
By combining L-Tryptophan (13C11; 15N2) tracing with transcriptomics (the study of RNA transcripts), researchers can identify how changes in gene expression influence the flux through specific metabolic pathways. For example, an increase in the expression of genes encoding enzymes in the kynurenine (B1673888) pathway could be correlated with an increased conversion of labeled tryptophan into kynurenine and its downstream metabolites.
Similarly, proteomics, the large-scale study of proteins, can provide direct evidence of changes in the abundance of enzymes involved in tryptophan metabolism. Correlating these protein levels with metabolic flux data from isotope tracing can validate the functional consequences of altered gene expression.
The gut microbiome plays a significant role in tryptophan metabolism, with gut bacteria capable of producing a variety of tryptophan-derived metabolites that can influence host physiology. nih.gov Integrating L-Tryptophan (13C11; 15N2) tracing with microbiome data (e.g., 16S rRNA sequencing or metagenomics) can elucidate the specific contributions of different microbial species to tryptophan metabolism and how this interaction impacts host health and disease. frontiersin.org
| Omics Field | Information Provided | Integration with Isotope Tracing |
| Transcriptomics | Measures the expression levels of all genes in a cell or tissue. | Correlates changes in gene expression with metabolic flux through tryptophan pathways. |
| Proteomics | Quantifies the abundance of proteins. | Links the levels of metabolic enzymes to the observed rates of tryptophan conversion. |
| Microbiome Analysis | Identifies the composition and functional potential of microbial communities. | Determines the contribution of specific gut microbes to the metabolism of dietary tryptophan. frontiersin.org |
Development of Novel Isotope Tracing Experimental Designs and Models
The design of isotope tracing experiments is critical for extracting meaningful quantitative data. Future research will focus on developing more sophisticated experimental designs and computational models to analyze the complex data generated from L-Tryptophan (13C11; 15N2) tracing studies.
One area of development is in dynamic metabolic flux analysis (MFA). While steady-state MFA provides a snapshot of metabolic fluxes, dynamic MFA can capture how these fluxes change over time in response to various stimuli. This requires advanced experimental designs with time-course sampling and sophisticated mathematical models to interpret the non-steady-state labeling patterns.
Computational modeling will also play a crucial role in integrating data from different "omics" platforms and predicting the behavior of metabolic networks. Genome-scale metabolic models (GEMs) can be constrained with isotope tracing data to provide highly accurate predictions of metabolic fluxes throughout the entire metabolic network.
Application in Mechanistic Biomedical Research Models (Non-Clinical Focus)
L-Tryptophan (13C11; 15N2) is a valuable tool for investigating the mechanisms of diseases in non-clinical research models. By tracing the fate of tryptophan, researchers can gain insights into how its metabolism is altered in various pathological conditions.
For example, dysregulation of the kynurenine pathway of tryptophan metabolism has been implicated in neurological and psychiatric disorders. Using L-Tryptophan (13C11; 15N2) in animal models of these diseases can help to pinpoint the specific enzymatic steps that are affected and to evaluate the efficacy of potential therapeutic interventions that target this pathway.
In the context of cancer research, it is known that some tumors upregulate tryptophan metabolism to support their growth and evade the immune system. Isotope tracing can be used to quantify the extent of this metabolic reprogramming and to identify potential metabolic vulnerabilities that could be exploited for therapeutic purposes.
Exploration of Tryptophan Metabolism in Novel Biological Contexts (e.g., Plant Metabolism, niche microbial systems)
While much of the research on tryptophan metabolism has focused on mammals, this amino acid also plays a crucial role in other organisms. Future studies using L-Tryptophan (13C11; 15N2) will expand into these novel biological contexts.
In plant biology, tryptophan is a precursor to the important plant hormone auxin (indole-3-acetic acid). osti.gov Stable isotope tracing can help to elucidate the complex pathways of auxin biosynthesis and to understand how plants regulate its production in response to environmental cues. osti.gov For instance, studies in Lemna gibba have utilized ¹⁵N-labeled tryptophan to investigate its role as a precursor to indole-3-acetic acid. osti.gov
Q & A
Q. How can isotopic purity and labeling efficiency of L-Tryptophan (¹³C₁₁, ¹⁵N₂) be validated in experimental workflows?
Methodological Answer: Isotopic purity and labeling efficiency are critical for tracer studies. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions to confirm isotopic enrichment. For example, the MRM transition m/z 218.1→127 (collision energy 33 V) and m/z 218.1→156 (collision energy 21 V) are specific to [¹³C₁₁, ¹⁵N₂]-L-Tryptophan, distinguishing it from unlabeled tryptophan (m/z 205.1→118) . Calibrate using linear regression models (e.g., y = 0.942x, R² = 0.9965*) comparing concentration ratios to peak area ratios .
Q. What precautions are necessary for handling and storing L-Tryptophan (¹³C₁₁, ¹⁵N₂) to ensure stability?
Methodological Answer: Store at 15–30°C in airtight, light-protected containers to prevent degradation. Use inert gas purging (e.g., nitrogen) for long-term storage. Handling requires PPE (gloves, goggles, lab coat) and ventilation to avoid inhalation of dust. The compound is non-hazardous under standard conditions but may form combustible dust in air . Avoid aqueous solutions unless stabilized with antioxidants (e.g., ascorbic acid) to prevent oxidation of the indole ring .
Q. How is L-Tryptophan (¹³C₁₁, ¹⁵N₂) quantified in complex biological matrices like plasma or tissue homogenates?
Methodological Answer: Employ stable isotope dilution assays (SIDA) with internal standards (e.g., [²H₃]-KYNA or [¹³C₆]-KYN) to correct for matrix effects. Sample preparation should include protein precipitation (acetonitrile/methanol) followed by solid-phase extraction (SPE) or solvent front position extraction (SFPE) to isolate the analyte. LC-MS/MS parameters must optimize dwell times and collision energies for MRM transitions (e.g., 218.1→127) to enhance sensitivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic flux data when using L-Tryptophan (¹³C₁₁, ¹⁵N₂) as a tracer?
Methodological Answer: Data contradictions often arise from isotopic dilution or compartmentalization effects . Validate tracer distribution using time-course sampling and compartment-specific quenching (e.g., freeze-clamping tissues). For in vivo studies, pair LC-MS/MS with NMR spectroscopy to cross-validate isotopic enrichment in metabolites like kynurenine or serotonin. Adjust models to account for intracellular vs. extracellular tracer pools, referencing kinetic parameters from prior studies .
Q. What strategies optimize the synthesis of Fmoc-protected L-Tryptophan (¹³C₁₁, ¹⁵N₂) for peptide studies?
Methodological Answer: Synthesis involves:
Fmoc protection : React L-Tryptophan (¹³C₁₁, ¹⁵N₂) with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in anhydrous DMF, using N-methylmorpholine as a base.
Purification : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile). Monitor purity via LC-MS (expected m/z = 429.2 for Fmoc-Trp-OH-¹³C₁¹,¹⁵N₂).
Stability testing : Validate shelf life under peptide synthesis conditions (e.g., piperidine deprotection) to ensure >98% integrity over 6 months .
Q. How does isotopic labeling with ¹³C₁¹ and ¹⁵N₂ enhance NMR-based structural studies of tryptophan-containing proteins?
Methodological Answer: The dual labeling enables multidimensional NMR experiments (e.g., ¹H-¹³C HSQC, ¹⁵N-edited NOESY) to resolve overlapping signals in large proteins. For example, ¹³C labeling allows precise tracking of indole ring dynamics, while ¹⁵N labels improve backbone amide signal assignment. Use selective decoupling during acquisition to suppress natural abundance ¹³C/¹⁵N signals. Calibrate using reference spectra of unlabeled tryptophan to confirm isotopic shifts .
Q. What experimental controls are critical when using L-Tryptophan (¹³C₁₁, ¹⁵N₂) in microbial metabolic pathway studies?
Methodological Answer:
Tracer controls : Include unlabeled L-Tryptophan to quantify natural isotope background.
Sterility controls : Use autoclaved media to exclude microbial contamination altering flux.
Kinetic controls : Sample at multiple time points to distinguish steady-state vs. transient labeling.
Mass balance : Measure extracellular tryptophan and metabolites (e.g., indole, kynurenine) to account for efflux .
Q. How can researchers address challenges in detecting low-abundance ¹³C₁¹,¹⁵N₂-labeled metabolites in large-scale metabolomics datasets?
Methodological Answer: Use high-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) to capture all ions within a wide m/z range (e.g., 50–1000 Da). Process data with isotopic pattern recognition algorithms (e.g., XCMS Isotopic) to filter for ¹³C₁₁/¹⁵N₂ signatures. Confirm identities via MS/MS spectral libraries and spike-in standards. Normalize to internal standards (e.g., [¹³C₆]-kynurenine) to correct batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
